molecular formula C19H23N2OS+ B14966894 3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium

3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium

Cat. No.: B14966894
M. Wt: 327.5 g/mol
InChI Key: OYXAYPSJFIELGX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium is a complex organic compound that belongs to the class of imidazoazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiophenes, which undergo cyclization reactions to form the imidazoazepine core. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium include other imidazoazepines with different substituents on the aromatic rings or the imidazoazepine core.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other imidazoazepines.

Properties

Molecular Formula

C19H23N2OS+

Molecular Weight

327.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C19H23N2OS/c1-15-8-10-16(11-9-15)20-14-19(22,17-6-5-13-23-17)21-12-4-2-3-7-18(20)21/h5-6,8-11,13,22H,2-4,7,12,14H2,1H3/q+1

InChI Key

OYXAYPSJFIELGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O

Origin of Product

United States

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